(R)-2-Amino-3-cyclopropylpropanoicacidhydrochloride

Description

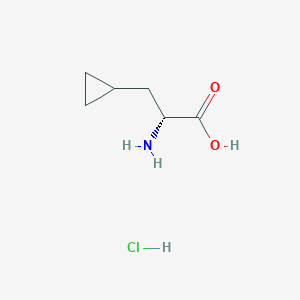

(R)-2-Amino-3-cyclopropylpropanoic acid hydrochloride is a chiral amino acid derivative featuring a cyclopropane ring attached to the β-carbon of the alanine backbone. The compound’s stereochemistry (R-configuration) and cyclopropane substituent confer unique structural and physicochemical properties, making it valuable in pharmaceutical and biochemical research. For instance, the related (2S)-enantiomer, L-3-cyclopropylalanine, is synthesized via methods involving cyclopropane ring formation through alkylation or enzymatic resolution . The hydrochloride salt form enhances solubility and stability, critical for applications in drug formulation and biological studies.

Properties

CAS No. |

1260606-51-6 |

|---|---|

Molecular Formula |

C6H12ClNO2 |

Molecular Weight |

165.62 g/mol |

IUPAC Name |

(2R)-2-amino-3-cyclopropylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C6H11NO2.ClH/c7-5(6(8)9)3-4-1-2-4;/h4-5H,1-3,7H2,(H,8,9);1H/t5-;/m1./s1 |

InChI Key |

MHAANNBRVRNYCJ-NUBCRITNSA-N |

Isomeric SMILES |

C1CC1C[C@H](C(=O)O)N.Cl |

Canonical SMILES |

C1CC1CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation via Simmons-Smith Reaction

The Simmons-Smith reaction is a widely used method for introducing cyclopropyl groups into organic molecules. This reaction involves the use of diethylzinc and diiodomethane to convert alkenes into cyclopropanes in a stereospecific manner.

- Starting Material Preparation : The starting alkene is prepared through standard organic synthesis techniques.

- Cyclopropanation : The alkene is then treated with diethylzinc and diiodomethane in a suitable solvent, such as dichloromethane, at controlled temperatures.

- Work-Up : The reaction mixture is worked up to isolate the cyclopropanated product.

Introduction of the Amino Group

The introduction of the amino group can be achieved through various methods, including reductive amination or direct amination reactions.

- Aldehyde Formation : The cyclopropanated compound is converted into an aldehyde through oxidation.

- Amination : The aldehyde is then reacted with ammonia or an amine in the presence of a reducing agent to form the amino acid derivative.

- Hydrolysis : The resulting imine or amine is hydrolyzed to form the final amino acid.

Hydrochloride Salt Formation

The final step involves converting the amino acid into its hydrochloride salt by treating it with hydrochloric acid.

Analysis and Characterization

The synthesized (R)-2-amino-3-cyclopropylpropanoic acid hydrochloride is characterized using various analytical techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and stereochemistry.

- Mass Spectrometry (MS) : To determine the molecular weight and purity.

- High-Performance Liquid Chromatography (HPLC) : To assess the optical purity and overall purity of the compound.

Biological Activity and Applications

(R)-2-Amino-3-cyclopropylpropanoic acid hydrochloride exhibits significant biological activity, particularly in inhibiting enzymes involved in metabolic pathways. It targets α-isopropylmalate synthase, affecting L-leucine biosynthesis, which is crucial for fungal growth. This makes it a valuable compound for developing antifungal strategies and exploring metabolic regulation.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-cyclopropylpropanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amino acids or amides.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-3-cyclopropylpropanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique cyclopropyl group imparts rigidity to the molecular structure, making it valuable in the design of novel compounds.

Biology

In biological research, this compound is studied for its potential role in modulating enzyme activity and protein interactions. Its chiral nature makes it a useful tool in studying stereochemistry and chiral recognition processes.

Medicine

In medicinal chemistry, ®-2-Amino-3-cyclopropylpropanoic acid hydrochloride is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as an intermediate in the production of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-cyclopropylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the binding affinity and specificity of the compound, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The pyridin-3-yl substituent adds aromaticity and hydrogen-bonding capability, which may influence bioavailability and target binding .

- Phenyl-substituted analogs exhibit planar geometry, favoring π-π interactions in biological systems .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

- Solubility: Hydrochloride salts generally exhibit improved aqueous solubility. For example, (R)-2-Amino-3-(pyridin-3-yl)propanoic acid is reported as a white to off-white powder with ≥98.5% purity .

- Stability : Cyclopropane-containing compounds may exhibit lower thermal stability due to ring strain, whereas cyclohexyl analogs (e.g., CAS 151899-07-9) are stored under inert atmospheres at room temperature . Acid stability data for related hydrochlorides (e.g., Nicardipine HCl) suggest pH-dependent degradation .

Biological Activity

(R)-2-Amino-3-cyclopropylpropanoic acid hydrochloride, also known as (R)-2-Amino-3-cyclopropylpropanoic acid, is a derivative of alanine characterized by a cyclopropyl group and a hydrochloride ion that enhances its solubility. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology.

- Molecular Formula : C₆H₁₂ClNO₂

- Molecular Weight : 145.62 g/mol

- Structural Features : The presence of the cyclopropyl group contributes to unique conformational properties that may influence interactions with biological targets .

Research indicates that (R)-2-Amino-3-cyclopropylpropanoic acid hydrochloride may act as an agonist at specific neurotransmitter receptors. This suggests potential applications in modulating neurotransmission and influencing various neurological pathways. Its structural similarity to naturally occurring amino acids implies it may interact with biological systems similarly, potentially affecting metabolic pathways.

Biological Activities

-

Neuropharmacological Effects :

- Studies have shown that (R)-2-Amino-3-cyclopropylpropanoic acid hydrochloride may enhance synaptic transmission through its action on glutamate receptors, which are crucial for cognitive functions and memory formation.

- The compound's agonistic properties at these receptors could make it a candidate for treating neurodegenerative disorders.

-

Metabolic Modulation :

- Preliminary findings suggest that this compound may play a role in modulating metabolic pathways, potentially serving as an intermediate in synthesizing other bioactive compounds.

Study 1: Neurotransmitter Interaction

A study examining the binding affinity of (R)-2-Amino-3-cyclopropylpropanoic acid hydrochloride at glutamate receptors demonstrated significant agonistic activity, leading to enhanced neuronal excitability in vitro. This was measured using electrophysiological techniques, indicating the compound's potential to influence synaptic plasticity.

Study 2: Pharmacological Applications

In a pharmacological assessment, (R)-2-Amino-3-cyclopropylpropanoic acid hydrochloride was administered to animal models exhibiting symptoms of cognitive decline. Results indicated improvements in memory retention and learning capabilities, suggesting its utility in developing treatments for Alzheimer's disease and other cognitive impairments.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Potential Applications |

|---|---|---|---|

| (S)-2-Amino-3-cyclopropylpropanoic acid | Structure | Moderate agonist activity | Cognitive enhancement |

| 2-Amino-3-hydroxypropanoic acid | Structure | Weak activity | Metabolic modulation |

| Cyclopropylalanine | Structure | Low activity | Limited applications |

The unique cyclopropyl and hydroxyl substitutions in (R)-2-Amino-3-cyclopropylpropanoic acid hydrochloride differentiate it from structurally similar compounds, enhancing its pharmacological properties and specificity for biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.